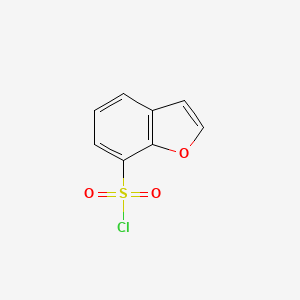

1-Benzofuran-7-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOOVUNNRYYGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678492 | |

| Record name | 1-Benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191030-88-2 | |

| Record name | 1-Benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Sulfonyl Chlorides in Modern Organic Synthesis and Medicinal Chemistry

Sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl group (-SO2-) single-bonded to a chlorine atom. They are highly reactive electrophiles, a property that makes them exceptionally useful reagents in organic synthesis. nih.gov The electron-withdrawing nature of the sulfonyl group renders the attached chlorine atom a good leaving group, facilitating nucleophilic substitution reactions with a wide variety of nucleophiles, including alcohols, amines, and thiols. nih.gov This reactivity is the cornerstone of their utility, allowing for the introduction of the sulfonyl group into diverse molecular frameworks. nih.gov

One of the most prominent applications of sulfonyl chlorides is in the formation of sulfonamides, which are generated through their reaction with primary or secondary amines. nih.gov The sulfonamide functional group is a key pharmacophore found in a multitude of clinically important drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. nih.gov Beyond sulfonamide synthesis, sulfonyl chlorides serve as precursors to other important functional groups such as sulfonate esters (from reaction with alcohols) and sulfones. nih.gov

Significance of the Benzofuran Scaffold in Bioactive Molecules and Emerging Research

The benzofuran (B130515) moiety, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a privileged scaffold in medicinal chemistry. nih.govlbp.world This structural motif is present in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govlbp.world The inherent properties of the benzofuran ring system, including its relative planarity and ability to participate in various intermolecular interactions, make it an ideal framework for the design of new therapeutic agents. tdcommons.org

Benzofuran derivatives have been shown to possess an impressive range of pharmacological properties, including:

Anticancer activity: Many benzofuran-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines. nih.govnih.gov

Antimicrobial activity: The benzofuran scaffold is a component of numerous compounds with significant antibacterial and antifungal properties. nih.gov

Anti-inflammatory and Analgesic effects: Certain benzofuran derivatives have shown promise as anti-inflammatory and pain-relieving agents. lbp.world

Antiviral properties: Research has identified benzofuran derivatives with activity against various viruses. lbp.world

Other therapeutic areas: The applications of benzofuran derivatives extend to treatments for neurodegenerative diseases, diabetes, and cardiovascular conditions. lbp.worldnih.gov

The continued exploration of the benzofuran scaffold in drug discovery underscores its importance and the potential for the development of novel and effective medicines. tdcommons.org

Research Rationale for 1 Benzofuran 7 Sulfonyl Chloride and Its Derivatives

The research interest in 1-Benzofuran-7-sulfonyl chloride stems directly from the convergence of the chemical utility of the sulfonyl chloride group and the biological significance of the benzofuran (B130515) scaffold. This compound serves as a critical building block for the synthesis of novel 1-benzofuran-7-sulfonamide (B1395323) derivatives, which are then investigated for their potential pharmacological activities.

The primary rationale for its use is to create libraries of new molecules for biological screening. By reacting this compound with a diverse range of amines, researchers can systematically generate a series of structurally related sulfonamides. This approach allows for the exploration of structure-activity relationships (SAR), where the effect of different substituents on the biological activity of the molecule can be assessed.

Recent research has highlighted the potential of benzofuran-based sulfonamides in various therapeutic areas. For instance, studies have shown that certain benzofuran sulfonamides act as potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. nih.gov Furthermore, the anticancer potential of benzofuran derivatives continues to be a major driver of research, with scientists designing and synthesizing new compounds to target specific pathways involved in tumor growth and proliferation. nih.gov

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in the development of various specialized chemical compounds, involves intricate methodologies focusing on the strategic introduction of the sulfonyl chloride group onto a pre-formed or concurrently formed benzofuran scaffold. This article delves into the established and modern synthetic pathways, providing a detailed analysis of the chemical strategies employed.

Advanced Applications in Agrochemicals, Materials Science, and Catalysis

Agrochemical Lead Compound Development and Optimization

The benzofuran (B130515) core is a "privileged scaffold" in medicinal and agrochemical research, appearing in numerous natural and synthetic compounds with a wide array of biological activities. nih.govnih.govrsc.org Derivatives of benzofuran have demonstrated potential as antimicrobial, antifungal, and insecticidal agents, making them attractive candidates for the development of new crop protection products. rsc.orgnih.gov

1-Benzofuran-7-sulfonyl chloride serves as a key building block for creating diverse libraries of candidate agrochemicals. The reactivity of the sulfonyl chloride moiety allows for its straightforward conversion into a wide range of derivatives, primarily sulfonamides and sulfonate esters. nih.govtaylorandfrancis.com By reacting this compound with a variety of amines or phenols, researchers can systematically modify the structure to explore structure-activity relationships (SAR). This process is crucial for optimizing a lead compound's potency against specific agricultural pests, its selectivity, and its environmental profile.

For instance, the synthesis of novel benzofuran-pyrazole hybrids has shown promise in developing new antimicrobial agents, a strategy that is directly applicable to agrochemical fungicide development. nih.gov The development process involves synthesizing a matrix of compounds where different functional groups are appended to the benzofuran core via the sulfonyl linkage. These libraries are then screened for activity against various plant pathogens or insect pests.

Below is a table illustrating the generation of a hypothetical compound library from this compound for agrochemical screening.

| Reactant | Resulting Functional Group | Potential Agrochemical Class | Rationale for Synthesis |

| 4-Chloroaniline | N-(4-chlorophenyl)benzenesulfonamide | Herbicide / Fungicide | Introduce halogenated phenyl group known for bioactivity. |

| 2-Amino-4-methylthiazole | N-(4-methylthiazol-2-yl)benzenesulfonamide | Fungicide | Incorporate a thiazole (B1198619) ring, a common pharmacophore in fungicides. |

| 3,4-Dimethoxyphenethylamine | N-(3,4-dimethoxyphenethyl)benzenesulfonamide | Insecticide / Nematicide | Mimic natural product structures with potential neurotoxic effects on pests. |

| Phenol (B47542) | Phenyl benzenesulfonate | Herbicide | Explore sulfonate esters as an alternative to sulfonamides. |

This systematic approach allows for the fine-tuning of a molecule's properties to identify candidates with high efficacy and favorable safety profiles for agricultural use. rsc.org

Functional Materials and Polymer Chemistry Based on Benzofuran Scaffolds

The benzofuran scaffold is not only biologically active but also possesses intriguing photophysical and thermal properties, making it a valuable component in materials science. numberanalytics.com Benzofuran derivatives are utilized in the synthesis of various functional polymers, including polyamides, polyarylates, and polyesters. nih.govresearchgate.net These materials often exhibit desirable characteristics such as high thermal stability and solubility in common organic solvents. researchgate.net The rigid and planar structure of the benzofuran unit can be leveraged to create materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comacs.org

This compound is an ideal monomer or precursor for incorporating the benzofuran moiety into polymer chains. The sulfonyl chloride group can readily undergo polycondensation reactions with difunctional monomers like diols or diamines to form polysulfonates or polysulfonamides. The inclusion of the benzofuran-7-sulfonyl structure into the polymer backbone can impart specific properties:

Thermal Stability: The aromatic and heterocyclic nature of the benzofuran unit contributes to the thermal resistance of the resulting polymer. researchgate.net

Optical Properties: Benzofuran-containing polymers can exhibit fluorescence, making them suitable for use as emissive materials in OLEDs. acs.org

Electrical Properties: The conjugated system of the benzofuran ring can influence the charge carrier mobility of polymers, a key parameter in organic field-effect transistors (OFETs) and photovoltaic cells. acs.org

The table below outlines potential polymer types derived from this compound and their target applications.

| Polymer Type | Co-monomer | Key Property from Benzofuran | Potential Application |

| Polysulfonamide | 1,4-Phenylenediamine | High thermal stability, rigidity | High-performance fibers, thermally resistant films |

| Polysulfonate | Bisphenol A | Optical clarity, fluorescence | Specialty plastics, components for optical devices |

| Functionalized Polymer | Aminated Polystyrene | Surface modification | Chromatographic stationary phases, sensors |

By carefully selecting co-monomers, chemists can create a wide range of benzofuran-based materials with tailored properties for specific high-tech applications. researchgate.net

Catalytic Applications of Sulfonyl Chloride Derivatives

While this compound is not itself a catalyst, it is a powerful reagent for synthesizing or modifying catalytically active materials. quora.com The sulfonyl chloride group is an excellent electrophile, enabling it to anchor the benzofuran scaffold onto various supports or to create ligands for metal catalysts. nih.gov

A significant application lies in the post-synthetic modification of materials like metal-organic frameworks (MOFs). rsc.org MOFs are highly porous materials with potential uses in gas storage, separation, and catalysis. By reacting an amino-functionalized MOF with this compound, a benzofuran-sulfonamide group can be covalently attached to the framework's interior surface. rsc.org This modification can introduce new catalytic sites, alter the polarity of the pores, and enhance the selectivity of catalytic reactions. The sulfonamide linkage is robust and its acidic proton can participate in acid-catalyzed reactions. rsc.org

Similarly, the sulfonyl chloride can be used to modify polymer supports or silica (B1680970) gel, creating heterogeneous catalysts. These solid-supported catalysts are highly desirable in industrial processes because they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

The key applications are summarized in the following table:

| Application Area | Method | Role of this compound | Resulting System |

| Heterogeneous Catalysis | Post-synthetic modification of a support | Covalently links the benzofuran-sulfonyl group to a solid support. rsc.org | A solid-supported catalyst with altered surface properties. |

| Homogeneous Catalysis | Ligand Synthesis | Acts as a precursor to create a larger ligand structure incorporating the benzofuran-sulfonamide moiety. | A soluble metal-ligand complex for solution-phase catalysis. |

| Polymerization Initiation | Initiator for specific polymerization types | Can initiate certain types of radical polymerization. quora.com | A polymer chain with a benzofuran-sulfonyl end-group. |

The versatility of the sulfonyl chloride group allows chemists to strategically place the benzofuran unit within a catalytic system to influence its activity and selectivity. taylorandfrancis.comrsc.org

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand, such as a derivative of 1-Benzofuran-7-sulfonyl chloride, and a biological target, typically a protein. By simulating the binding process, molecular docking can provide insights into the binding affinity, which is a measure of the strength of the interaction.

In the context of benzofuran (B130515) derivatives, molecular docking studies have been employed to predict their binding to various protein targets. For instance, research on benzofuran-1,2,3-triazole hybrids utilized molecular docking to investigate their binding energies and interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, docking studies have been performed on sulfonyl-α-L-amino acid derivatives to predict their binding geometry within the active sites of target proteins. ekb.eg These studies often use established protein structures from the Protein Data Bank (PDB) and computational software like AutoDock and Maestro to perform the simulations. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking by providing a dynamic view of the ligand-protein complex over time. These simulations can help to assess the stability of the predicted binding poses and provide a more accurate estimation of the binding free energy. doi.org

A study on 4-nitrophenyl functionalized benzofurans and their interaction with bovine serum albumin (BSA) provides a relevant example of how these computational methods are applied. nih.gov Molecular docking was used to predict the binding modes of the benzofuran derivatives to BSA, and the computational predictions of binding affinity were then confirmed by experimental fluorescence spectroscopy. nih.gov This integrated approach of computational and experimental methods strengthens the understanding of the molecular interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. For reactions involving this compound, quantum chemical calculations can provide a detailed understanding of the reaction pathways, helping to optimize reaction conditions and predict the formation of different products.

Density Functional Theory (DFT) is a popular quantum chemical method used for these purposes. researchgate.netresearchgate.net For example, a study on the assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes utilized DFT calculations (specifically B2PLYP-D2/6-311+G**//B3LYP/6-31+G*) to investigate the reaction mechanism. researchgate.net These calculations helped to determine that a concerted cycloaddition pathway was kinetically more favorable than a stepwise one. researchgate.net

In the context of benzofuran derivatives, DFT calculations have been used to determine various molecular properties, such as bond lengths, bond angles, and partial charges. researchgate.net These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules. Furthermore, quantum chemical calculations can be used to compute descriptors that are then used in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

In Silico Screening and Virtual Library Design for Lead Generation

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is a more efficient and cost-effective alternative to high-throughput screening (HTS).

The process often starts with the creation of a virtual library of compounds. For this compound, this would involve designing a library of derivatives by computationally adding various substituents to the core benzofuran sulfonyl chloride scaffold. nih.govrsc.org Tools like LibINVENT have been developed to facilitate the design of such focused chemical libraries, ensuring that the generated compounds share a common core and have desirable properties. nih.govresearchgate.net

Once the virtual library is established, pharmacophore modeling can be employed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of known active compounds, a model can be created to screen the virtual library for molecules that possess these features. nih.govnih.gov For example, a pharmacophore model was used to screen a library of benzofuran-1,2,3-triazole hybrids to identify potential EGFR inhibitors. nih.gov

Following the initial screening, molecular docking is typically used to further refine the hits and predict their binding affinities to the target protein. nih.gov This hierarchical approach allows for the rapid identification of promising lead compounds for further experimental validation.

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are powerful tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govmdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A set of compounds with known biological activities is collected. For benzofuran derivatives, this could be their anticancer or antimicrobial activities. nih.govmdpi.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include topological, electronic, and steric descriptors. researchgate.netmdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like genetic function approximation (GFA), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing its ability to predict the activity of an external set of compounds. doi.org

QSAR studies have been successfully applied to various classes of benzofuran derivatives. For example, a QSAR study on benzofuran analogs of propafenone (B51707) found an excellent correlation between their multidrug resistance-reversing activity and their calculated lipophilicity. nih.gov Another study developed a QSAR model for the antioxidant activity of benzofuran derivatives. researchgate.net These models can provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds. mdpi.comresearchgate.net

Future Research Directions and Emerging Trends

Development of Highly Sustainable and Efficient Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and the future synthesis of 1-Benzofuran-7-sulfonyl chloride and its analogues will undoubtedly focus on more sustainable and efficient methodologies.

Recent advancements in catalysis have opened new avenues for the eco-friendly synthesis of benzofuran cores. For instance, palladium-on-carbon (Pd/C) has been utilized as a recyclable and reusable catalyst for the synthesis of benzofuran derivatives from substituted allyl-phenols. chemistryviews.org This method offers advantages such as operational simplicity, good yields, and tolerance to various functional groups. chemistryviews.org Another promising approach is the use of flow electrochemistry, a green and practical method for synthesizing halogenated benzofurans under transition-metal- and oxidant-free conditions. acs.org Such electrochemical methods are economically viable and environmentally benign, representing a sustainable alternative to conventional chemical oxidants. acs.org

Furthermore, catalyst-free synthetic methods are gaining traction. acs.orgnih.gov These approaches, often involving successive reactions of appropriately substituted precursors, eliminate the need for metal catalysts, thereby reducing cost and potential toxicity. acs.orgnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to the efficiency and sustainability of benzofuran synthesis. acs.orgnih.gov

Future research in this area will likely focus on:

The use of earth-abundant metal catalysts as alternatives to precious metals like palladium.

The exploration of novel solvent systems, such as deep eutectic solvents, to replace volatile organic compounds. acs.orgnih.gov

The development of biocatalytic routes for the synthesis of the benzofuran scaffold, offering high selectivity and mild reaction conditions.

A summary of emerging sustainable synthetic strategies for benzofurans is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-on-Carbon (Pd/C) Catalysis | Heterogeneous catalyst, recyclable. chemistryviews.orgnih.gov | Ease of separation, reusability, lower cost. chemistryviews.orgnih.gov |

| Flow Electrochemistry | Transition-metal- and oxidant-free. acs.org | Green, practical, high selectivity. acs.org |

| Catalyst-Free Synthesis | Avoids metal catalysts. acs.orgnih.gov | Reduced cost and toxicity, simplified purification. acs.orgnih.gov |

| One-Pot Synthesis | Multiple steps in a single vessel. acs.orgnih.gov | Increased efficiency, reduced waste. acs.orgnih.gov |

| Novel Solvent Systems | Use of deep eutectic solvents. acs.orgnih.gov | Environmentally friendly, potential for improved reactivity. acs.orgnih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgtaylorandfrancis.com The sulfonyl chloride moiety in this compound serves as a reactive handle for the introduction of various functional groups, enabling the creation of diverse libraries of compounds for biological screening.

The anticancer potential of benzofuran-based compounds is a particularly active area of research. nih.govnih.gov These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, tubulin polymerization, and angiogenesis. taylorandfrancis.com Benzene-sulfonamide-based benzofuran derivatives have been designed as inhibitors of the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of certain cancers. nih.gov

The antimicrobial properties of benzofurans are also well-documented. rsc.org Derivatives containing this scaffold have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. rsc.org The structural diversity that can be achieved by modifying the sulfonyl chloride group of this compound presents an opportunity to develop new antimicrobial agents to combat the growing threat of antibiotic resistance.

Future research will likely extend to less explored therapeutic areas. The inherent structure of the benzofuran ring, being a bioisostere of other important heterocycles, suggests that its derivatives may have potential applications in treating neurodegenerative diseases, metabolic disorders, and parasitic infections. rsc.org High-throughput screening of diverse benzofuran sulfonamide libraries against a wide range of biological targets will be crucial in uncovering new therapeutic leads.

Rational Design of Highly Potent and Selective Derivatives with Favorable Profiles

The "tail approach" is a successful strategy in drug design, where a core scaffold that binds to a biological target is modified with various "tail" groups to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net this compound is an ideal starting point for such an approach. The sulfonyl chloride group can be readily reacted with a wide range of amines, alcohols, and other nucleophiles to generate a library of sulfonamides and sulfonate esters.

Computational modeling and in silico screening are becoming indispensable tools in modern drug discovery. taylorandfrancis.com These methods can be employed to predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets. This rational design approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. nih.gov By systematically modifying the substituents on the benzofuran ring and the nature of the "tail" group attached to the sulfonyl moiety, researchers can identify the key structural features required for high potency and selectivity. For example, the introduction of halogen atoms into the benzofuran ring has been shown to increase the anticancer activity of some derivatives, likely due to the formation of halogen bonds with the target protein. nih.gov

Future efforts in this domain will focus on:

Integrating artificial intelligence and machine learning algorithms to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.

Developing multi-target ligands that can modulate several biological pathways simultaneously, which could be beneficial for treating complex diseases like cancer.

Employing fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked together to create more potent ligands.

Interdisciplinary Research Integrating Advanced Technologies and Methodologies

The advancement of our understanding and application of this compound and its derivatives will be greatly enhanced through interdisciplinary collaboration and the adoption of advanced technologies.

The development of novel synthetic methods will benefit from the expertise of chemical engineers in optimizing reaction conditions and scaling up processes. mdpi.comnumberanalytics.com The exploration of biological activities will require close collaboration between medicinal chemists, biologists, and pharmacologists.

Advanced analytical techniques are essential for the characterization of novel compounds and the elucidation of their mechanisms of action. Techniques such as X-ray crystallography can provide detailed information about the three-dimensional structure of drug-target complexes, which is invaluable for rational drug design.

The field of chemical biology, which applies chemical tools and techniques to study biological systems, will also play a crucial role. The development of chemical probes based on the this compound scaffold can help in identifying new biological targets and understanding complex cellular processes.

Emerging trends in this area include:

The use of microfluidic devices for high-throughput synthesis and screening of compound libraries.

The application of proteomics and metabolomics to identify the cellular pathways affected by benzofuran derivatives.

The development of targeted drug delivery systems to enhance the efficacy and reduce the side effects of potent benzofuran-based drugs.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 1-Benzofuran-7-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with water for 20 minutes and seek medical attention .

- Storage : Store in a cool, dry, well-ventilated area away from bases and moisture to prevent hydrolysis.

Q. How can researchers verify the purity of this compound before use in synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra to confirm structural integrity and detect impurities (e.g., unreacted precursors or hydrolysis byproducts).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity. Calibrate against a certified reference standard .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect volatile impurities.

Q. What are the key steps for designing a sulfonation reaction using this compound?

- Methodological Answer :

- Reaction Optimization :

Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.

Temperature Control : Maintain 0–5°C during reagent addition to reduce side reactions.

Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to substrate to account for moisture sensitivity.

- Workup : Quench excess reagent with ice-cold sodium bicarbonate and extract the product with ethyl acetate .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Example:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| Band Gap | 5.6 |

Q. How should researchers address contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Structural Verification : Use X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm product identity and rule out isomer formation.

- Statistical Analysis : Apply ANOVA to compare yield variability across trials and identify confounding variables (e.g., trace moisture) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

- Stabilization Methods :

- Add stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated degradation.

- Store under argon in amber glass vials at -20°C.

- Stability Monitoring : Conduct periodic FT-IR analysis to detect sulfonic acid formation (broad O-H stretch ~3000 cm) .

Q. How can this compound be used to synthesize bioactive sulfonamide derivatives?

- Methodological Answer :

- Mechanistic Pathway :

- React with amines (e.g., primary alkylamines) in a two-step process:

Formation of sulfonamide intermediate.

Purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition) and compare IC values to establish structure-activity relationships (SAR) .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.